molecular formula C17H20N2O4S B2372486 N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide CAS No. 1207027-82-4

N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide

Cat. No.: B2372486
CAS No.: 1207027-82-4
M. Wt: 348.42
InChI Key: AUJCBSVOMFATFV-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide is a complex organic compound that features a furan ring, an indoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline moiety, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst .

The furan ring can be introduced through a cyclization reaction, often involving the use of a suitable diene and dienophile under acidic or basic conditions. The sulfonamide group is typically introduced through the reaction of the corresponding sulfonyl chloride with an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide
  • N,N,2-trimethyl-5-(2-ethylindoline-1-carbonyl)furan-3-sulfonamide
  • N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)thiophene-3-sulfonamide

Uniqueness

N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide is unique due to the specific combination of functional groups it contains. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .

Properties

IUPAC Name

N,N,2-trimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)furan-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-9-13-7-5-6-8-14(13)19(11)17(20)15-10-16(12(2)23-15)24(21,22)18(3)4/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJCBSVOMFATFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(O3)C)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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